molecular formula C22H27N3O4S B10998482 (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid

(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid

Cat. No.: B10998482
M. Wt: 429.5 g/mol
InChI Key: JCNPDARMMQWNHJ-UHFFFAOYSA-N
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Description

(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyridazinone ring, a cyclohexyl group, and an acetic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and could be a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Amidation: The final step involves the amidation of the pyridazinone derivative with cyclohexylamine and subsequent coupling with acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring or the acetic acid moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or reduced carbonyl compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Formula

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,x,y,z,a, and bb represent the respective number of atoms in the compound.

Summary of Synthesis Techniques

Synthesis MethodDescription
Multi-Component ReactionsCombines multiple reactants in one step to form complex molecules.
Functional Group ModificationsAlters existing functional groups to enhance activity or solubility.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in medicinal chemistry. The following activities have been noted:

  • Antimicrobial Properties : The presence of thiadiazole and pyridazinone derivatives is often associated with antimicrobial effects, making this compound a candidate for further investigation in this area.
  • Anticancer Potential : Compounds containing pyridazinone cores are frequently explored for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : The methylsulfanyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways.

Summary of Biological Activities

Activity TypePotential Mechanism
AntimicrobialDisruption of microbial cell walls or inhibition of metabolic pathways.
AnticancerInduction of apoptosis or inhibition of tumor growth factors.
Anti-inflammatoryModulation of cytokine release or inhibition of inflammatory enzymes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of similar pyridazinone derivatives showed promising results against various bacterial strains. The compound's structural features were linked to its ability to disrupt bacterial cell wall synthesis, suggesting a mechanism for its antimicrobial action.

Case Study 2: Anticancer Properties

Research focused on pyridazinone compounds demonstrated their efficacy in inhibiting specific cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and promote apoptosis through modulation of signaling pathways involved in cancer progression.

Case Study 3: Anti-inflammatory Effects

Preliminary assays indicated that derivatives of this compound could reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound (1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid is a pyridazine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. Its complex structure includes functional groups such as an acetic acid moiety, a methylsulfanyl group, and a cyclohexyl ring, which may contribute to its pharmacological properties.

Structural Overview

The molecular formula of the compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 373.44 g/mol. The structural features include:

  • Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Methylsulfanyl Group : This group may enhance lipophilicity and biological activity.
  • Cyclohexyl Ring : Contributes to the compound's steric properties and can influence receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown moderate to high antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In studies involving related compounds, growth inhibition rates against A. baumannii were reported to be between 43% and 66% for certain derivatives, indicating potential effectiveness against resistant bacterial strains .

COX Inhibition

In vitro studies have demonstrated that compounds related to this pyridazine derivative exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index (SI) for COX-2 inhibition was significantly higher than for COX-1, suggesting a favorable profile for anti-inflammatory applications. For example, certain derivatives showed IC50 values for COX-2 inhibition ranging from 0.10 to 0.31 µM, indicating potent activity .

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
Indomethacin0.0390.490.079
Compound X10.320.1193.81
Compound Y12.410.10124.10

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through various in vivo models, demonstrating significant reduction in edema compared to standard anti-inflammatory drugs like celecoxib and indomethacin. The percentage of edema inhibition for some derivatives was reported as high as 93% after six hours .

The proposed mechanism of action for this compound likely involves the modulation of inflammatory pathways through selective COX-2 inhibition, which can lead to decreased prostaglandin synthesis and reduced inflammation. Additionally, the presence of the methylsulfanyl group may enhance binding affinity to biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyridazine derivatives for their antimicrobial properties against resistant bacterial strains, revealing that modifications in the methylsulfanyl group significantly influenced antibacterial potency .
  • Inflammation Models : In animal models of inflammation, compounds similar to the target compound exhibited significant reductions in inflammatory markers and pain response, supporting their therapeutic potential in treating inflammatory diseases .

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[1-[[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H27N3O4S/c1-30-17-7-5-16(6-8-17)18-9-10-20(27)25(24-18)14-19(26)23-15-22(13-21(28)29)11-3-2-4-12-22/h5-10H,2-4,11-15H2,1H3,(H,23,26)(H,28,29)

InChI Key

JCNPDARMMQWNHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

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